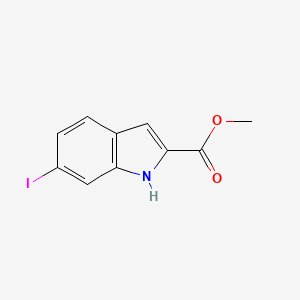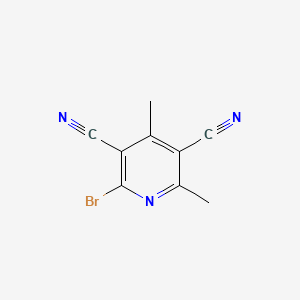
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₉H₆BrN₃ and a molecular weight of 236.07 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and two nitrile groups attached to a pyridine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile typically involves the bromination of 4,6-dimethylpyridine-3,5-dicarbonitrile. One common method includes the reaction of 4,6-dimethylpyridine-3,5-dicarbonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. These methods often utilize continuous flow reactors and advanced purification techniques to produce high-purity this compound .
Analyse Des Réactions Chimiques
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while cyclization reactions can produce various heterocyclic compounds .
Applications De Recherche Scientifique
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and nitrile groups play crucial roles in these interactions by forming covalent or non-covalent bonds with the target molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
4,6-Dimethylpyridine-2,3-dicarbonitrile: This compound lacks the bromine atom, which affects its reactivity and applications.
2-Amino-5-bromo-4,6-dimethylpyridine: This compound has an amino group instead of nitrile groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine and nitrile groups, which confer distinct reactivity and versatility in various applications .
Propriétés
Formule moléculaire |
C9H6BrN3 |
|---|---|
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
2-bromo-4,6-dimethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-5-7(3-11)6(2)13-9(10)8(5)4-12/h1-2H3 |
Clé InChI |
DOWYTTRBICIXRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1C#N)Br)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
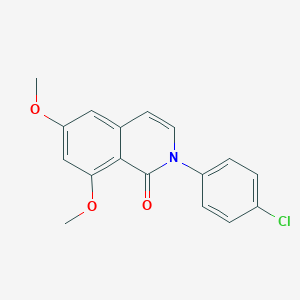


![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
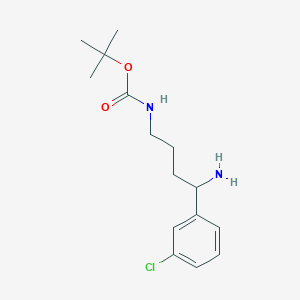

![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
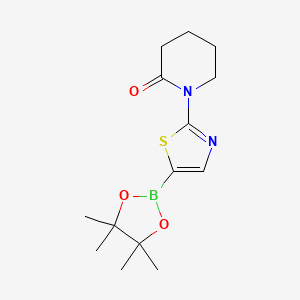
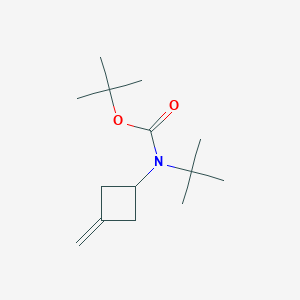
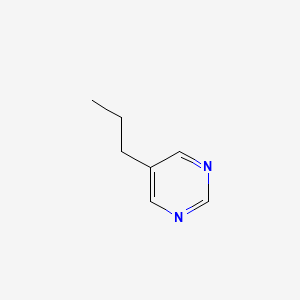
![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)
